n-Methyl-4-(trifluoromethoxy)aniline
Overview
Description
N-Methyl-4-(trifluoromethoxy)aniline is a useful research compound. Its molecular formula is C8H8F3NO and its molecular weight is 191.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Liquid Crystal Applications
n-Methyl-4-(trifluoromethoxy)aniline derivatives exhibit noteworthy properties in the realm of liquid crystals. Specifically, derivatives like 4-trifluoromethyl and 4-trifluoromethoxy demonstrate stable smectic B and A phases, respectively. These derivatives are significant for their unique liquid crystalline properties, such as phase transition entropies, molecular dipole moments, and high orientational order, particularly in the smectic A phase of the 4-trifluoromethoxy derivative. This research highlights the potential use of these compounds in advanced liquid crystal technologies (Miyajima, Nakazato, Sakoda, & Chiba, 1995).
Synthesis of Trifluoromethoxylated Compounds
The synthesis of trifluoromethoxylated aromatic compounds, which have desirable pharmacological and biological properties, has been a challenge in organic chemistry. A user-friendly protocol for synthesizing such compounds has been developed, using 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II). This method can be applied to synthesize a broad spectrum of ortho-trifluoromethoxylated aniline derivatives, which are useful synthetic building blocks in the discovery and development of new pharmaceuticals and functional materials (Feng & Ngai, 2016).
Synthesis of Pesticide Intermediates
The compound methyl (4-trifluoromethoxy)phenylcarbamate, a key intermediate for various pesticides, has been synthesized using new methods that offer high yield and low cost. This novel approach, which can also be applied to other aniline derivatives, is significant for its efficiency and environmental benefits, especially in the production of pesticides like indoxacarb (Zhang, Zhang, & Sun, 2011).
Metalation and Structural Elaboration
Trifluoromethoxy-substituted anilines undergo metalation with hydrogen/lithium permutation, demonstrating a potential for selective structural elaboration. The method allows for the synthesis of various products, illustrating the applicative potential of aniline functionalization mediated by organometallic reagents. This research opens new avenues for the synthesis of complex organic structures (Leroux, Castagnetti, & Schlosser, 2003).
Safety and Hazards
N-Methyl-4-(trifluoromethoxy)aniline is classified as dangerous. It can cause skin irritation and is harmful if absorbed through the skin. Ingestion is harmful and may cause irritation of the digestive tract. Inhalation is harmful and causes respiratory tract irritation . Safety precautions include avoiding breathing dust, vapor, mist, or gas, avoiding contact with skin and eyes, and storing in a cool, dry place in a tightly closed container .
Properties
IUPAC Name |
N-methyl-4-(trifluoromethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-12-6-2-4-7(5-3-6)13-8(9,10)11/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCCWCLGIPNIBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353230 | |
Record name | n-methyl-4-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41419-59-4 | |
Record name | n-methyl-4-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 41419-59-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.